Cas no 2260932-13-4 (imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone)

imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone structure
2260932-13-4 structure
商品名:imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone
CAS番号:2260932-13-4
MF:C7H12N4OS
メガワット:200.261379241943
CID:5982771
PubChem ID:137943799

imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone 化学的及び物理的性質

名前と識別子

    • 2260932-13-4
    • EN300-6731508
    • imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone
    • インチ: 1S/C7H12N4OS/c1-13(8,12)7-5-10-11-3-2-9-4-6(7)11/h5,8-9H,2-4H2,1H3
    • InChIKey: KSZKNPBZNMUQIX-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1C=NN2CCNCC2=1)(=N)=O

計算された属性

  • せいみつぶんしりょう: 200.07318219g/mol
  • どういたいしつりょう: 200.07318219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 79.2Ų

imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6731508-0.5g
imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone
2260932-13-4 95.0%
0.5g
$1043.0 2025-03-13
Enamine
EN300-6731508-1.0g
imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone
2260932-13-4 95.0%
1.0g
$1086.0 2025-03-13
Enamine
EN300-6731508-0.1g
imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone
2260932-13-4 95.0%
0.1g
$956.0 2025-03-13
Enamine
EN300-6731508-5.0g
imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone
2260932-13-4 95.0%
5.0g
$3147.0 2025-03-13
Enamine
EN300-6731508-2.5g
imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone
2260932-13-4 95.0%
2.5g
$2127.0 2025-03-13
Enamine
EN300-6731508-0.25g
imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone
2260932-13-4 95.0%
0.25g
$999.0 2025-03-13
Enamine
EN300-6731508-10.0g
imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone
2260932-13-4 95.0%
10.0g
$4667.0 2025-03-13
Enamine
EN300-6731508-0.05g
imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone
2260932-13-4 95.0%
0.05g
$912.0 2025-03-13

imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone 関連文献

imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanoneに関する追加情報

Comprehensive Overview of imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone (CAS No. 2260932-13-4)

The compound imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone (CAS No. 2260932-13-4) is a novel sulfur-containing heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural framework, featuring a pyrazolo[1,5-a]pyrazine core and a sulfanone moiety, makes it a promising candidate for the development of bioactive compounds. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, given the growing demand for targeted therapies in oncology and neurology.

In recent years, the scientific community has witnessed a surge in interest around sulfone-based compounds, driven by their versatility in pharmaceutical synthesis and biochemical interactions. The presence of the imino(methyl) group in CAS 2260932-13-4 further enhances its reactivity, enabling it to participate in diverse catalytic reactions and molecular binding events. This aligns with current trends in precision medicine, where researchers seek molecules with high selectivity and minimal off-target effects.

From a synthetic chemistry perspective, imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone offers intriguing possibilities for scaffold hopping and fragment-based drug design. Its bicyclic pyrazine structure is reminiscent of several FDA-approved drugs, which has led to speculation about its potential as a lead compound for treating inflammatory diseases or metabolic disorders. Computational studies suggest favorable ADMET properties, though experimental validation remains ongoing.

The compound’s mechanism of action is still under investigation, but preliminary data indicate possible interactions with enzyme active sites and protein-protein interfaces. This has sparked discussions in chemical biology forums about its utility as a chemical probe for studying signal transduction pathways. Notably, its sulfanone group could mimic natural post-translational modifications, a hot topic in epigenetics research.

As the demand for small-molecule therapeutics continues to rise, CAS 2260932-13-4 exemplifies the innovation driving modern drug development. Its structural complexity challenges traditional retrosynthetic approaches, making it a compelling case study for AI-assisted synthesis planning—a trending topic in cheminformatics. Furthermore, its potential compatibility with green chemistry principles aligns with industry shifts toward sustainable pharmaceutical manufacturing.

In conclusion, imino(methyl){4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-lambda6-sulfanone represents a fascinating intersection of structural novelty and therapeutic potential. While much remains to be explored, its emergence coincides with critical advancements in high-throughput screening and cryo-EM structural analysis, positioning it as a molecule to watch in the coming decade.

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